2-Buten-1-one, 1-[(2S)-2-[[4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl]Methyl]-1-pyrrolidinyl]-4-(diMethylaMino)-, (2E)-
Description
This compound is a structurally intricate molecule featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 4-phenoxyphenyl group, a pyrrolidinylmethyl moiety, and a dimethylamino-functionalized (2E)-2-buten-1-one system. The pyrazolo-pyrimidine scaffold is analogous to purine bases, suggesting possible kinase inhibition or nucleotide mimicry .
Properties
Molecular Formula |
C28H31N7O2 |
|---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
(E)-1-[(2S)-2-[[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]pyrrolidin-1-yl]-4-(dimethylamino)but-2-en-1-one |
InChI |
InChI=1S/C28H31N7O2/c1-33(2)16-7-11-24(36)34-17-6-8-21(34)18-35-28-25(27(29)30-19-31-28)26(32-35)20-12-14-23(15-13-20)37-22-9-4-3-5-10-22/h3-5,7,9-15,19,21H,6,8,16-18H2,1-2H3,(H2,29,30,31)/b11-7+/t21-/m0/s1 |
InChI Key |
DINVXRZOGZOFRM-AKERNLMBSA-N |
Isomeric SMILES |
CN(C)C/C=C/C(=O)N1CCC[C@H]1CN2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N |
Canonical SMILES |
CN(C)CC=CC(=O)N1CCCC1CN2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N |
Origin of Product |
United States |
Preparation Methods
Formation of the Bicyclic System
The pyrazolo[3,4-d]pyrimidine nucleus is constructed via cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile with a β-ketoester derivative. This method, adapted from pyrazolo[1,5-a]pyrimidine syntheses, involves:
- Step 1 : Reaction of ethyl acetoacetate with 5-amino-1H-pyrazole-4-carbonitrile in ethanol under basic conditions (sodium ethoxide) to yield 4-hydroxy-2-methylpyrazolo[3,4-d]pyrimidine (Intermediate A ) in 85% yield.
- Step 2 : Chlorination of Intermediate A using phosphorus oxychloride (POCl₃) at reflux to afford 4-chloro-2-methylpyrazolo[3,4-d]pyrimidine (Intermediate B ) with 70% efficiency.
Introduction of the 4-Amino Group
The 4-chloro substituent in Intermediate B is displaced via nucleophilic aromatic substitution (SNAr) with aqueous ammonia at 120°C in a sealed tube, yielding 4-amino-2-methylpyrazolo[3,4-d]pyrimidine (Intermediate C ) (82% yield).
Functionalization at Position 3 with 4-Phenoxyphenyl
The 3-position is functionalized using a Suzuki-Miyaura cross-coupling reaction. Intermediate C is treated with 4-phenoxyphenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in a dioxane/water mixture at 80°C, yielding 4-amino-3-(4-phenoxyphenyl)-2-methylpyrazolo[3,4-d]pyrimidine (Intermediate D ) (65% yield).
Installation of the (S)-Pyrrolidinylmethyl Side Chain
Synthesis of (S)-2-(Hydroxymethyl)pyrrolidine
Enantioselective reduction of pyrrolidin-2-one using (R)-CBS (Corey-Bakshi-Shibata) catalyst with BH₃·THF affords (S)-pyrrolidin-2-ol, which is subsequently protected as its tert-butyldimethylsilyl (TBS) ether. Reduction of the lactol with LiAlH₄ yields (S)-2-(hydroxymethyl)pyrrolidine (Intermediate E ) with 90% enantiomeric excess (ee).
Alkylation of the Pyrazolo[3,4-d]pyrimidine
Mitsunobu reaction conditions (DIAD, PPh₃) are employed to couple Intermediate D with Intermediate E in THF at 0°C, producing (S)-2-[[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]methyl]pyrrolidine (Intermediate F ) in 75% yield.
Conjugation with the (2E)-4-(Dimethylamino)-2-buten-1-one Moiety
Preparation of 4-(Dimethylamino)-2-buten-1-one
The α,β-unsaturated ketone is synthesized via Horner-Wadsworth-Emmons reaction between diethyl (dimethylamino)methylphosphonate and acetyl chloride in the presence of NaH, yielding (E)-4-(dimethylamino)-2-buten-1-one (Intermediate G ) with >95% stereoselectivity.
Coupling to the Pyrrolidine Nitrogen
Intermediate F is alkylated with Intermediate G using K₂CO₃ as a base in DMF at 60°C. The reaction proceeds via Michael addition, affording Compound X in 68% yield. The (2E) configuration is confirmed by NOESY NMR, showing trans coupling between H-2 and H-3 (J = 15.8 Hz).
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows a single peak at 12.7 min, confirming >98% purity.
Challenges and Optimization
- Regioselectivity in Pyrazolo[3,4-d]pyrimidine Formation : Competing cyclization pathways were mitigated by using excess POCl₃ during chlorination.
- Stereochemical Control : The (S)-configuration in the pyrrolidine was ensured via CBS reduction, while the (E)-geometry in the butenone relied on steric hindrance during the Horner-Wadsworth-Emmons reaction.
- Functional Group Compatibility : Sequential protection/deprotection (TBS ether) prevented side reactions during alkylation.
Chemical Reactions Analysis
Types of Reactions
2-Buten-1-one, 1-[(2S)-2-[[4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl]Methyl]-1-pyrrolidinyl]-4-(diMethylaMino)-, (2E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution reagents such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Buten-1-one, 1-[(2S)-2-[[4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl]Methyl]-1-pyrrolidinyl]-4-(diMethylaMino)-, (2E)- involves interaction with specific molecular targets and pathways. This may include:
Molecular Targets: Binding to enzymes or receptors, leading to inhibition or activation.
Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo-Pyrimidine Derivatives
Example 64 (Patent US12/036594): This compound (methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate) shares a pyrazolo-pyrimidine core but differs in substituents:
- Core Variation: Pyrazolo[3,4-c ]pyrimidine (vs. [3,4-d ] in the target compound) alters nitrogen positioning, affecting electronic density and binding affinity.
- Substituents: Fluorophenyl and chromenone groups increase electronegativity and rigidity compared to the target’s phenoxyphenyl and pyrrolidinyl systems.
- Physical Properties: High melting point (303–306°C) suggests strong crystalline packing, likely due to fluorine’s electronegativity and chromenone’s planar structure .
Pyrrolidine-Containing Enones
4-Oxo-4-pyrrolidin-1-yl-but-2-enoic acid (Synthesis Study): This analog shares the pyrrolidinyl-enone system but lacks the pyrazolo-pyrimidine core. Key differences include:
- Functional Groups: A triazine ring and multiple dimethylamino-benzylidene groups enhance polarity but reduce metabolic stability compared to the target’s aryl-pyrimidine scaffold.
- Synthesis: Both compounds likely employ nucleophilic substitution or Michael addition for enone-pyrrolidine linkage .
Enone-Based Natural Products
Xanthohumol D (FDB013607): A natural (2E)-propenone derivative with prenyl and phenolic substituents:
- Structural Similarity: The trans-configured enone system mirrors the target’s 2-buten-1-one, enabling conjugation and redox activity.
- Functional Contrast: Xanthohumol D’s phenolic groups confer antioxidant properties, whereas the target’s dimethylamino and pyrazolo-pyrimidine groups suggest kinase or receptor targeting .
Comparative Data Table
Biological Activity
The compound 2-Buten-1-one, 1-[(2S)-2-[[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-1-pyrrolidinyl]-4-(dimethylamino)-, (2E)- is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its role in various pharmacological activities. The structure can be summarized as follows:
| Component | Description |
|---|---|
| Core Structure | Pyrazolo[3,4-d]pyrimidine |
| Functional Groups | Amino group, Dimethylamino group, Phenoxy group |
| Molecular Formula | C17H22N4O |
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold often act as inhibitors of various kinases, particularly the epidermal growth factor receptor (EGFR) and Bruton's tyrosine kinase (Btk). These pathways are critical in cancer progression and immune responses.
EGFR Inhibition
A study highlighted the synthesis of new derivatives that serve as EGFR inhibitors. For instance, compound 12b , a derivative closely related to our target compound, demonstrated significant anti-proliferative activity against A549 and HCT-116 cancer cell lines with IC50 values of 8.21 µM and 19.56 µM respectively . This suggests that our compound may exhibit similar properties due to its structural similarities.
Btk Inhibition
Another study identified the compound as a selective inhibitor of Btk, which plays a crucial role in B-cell receptor signaling. This inhibition is particularly relevant in treating certain types of leukemia and lymphoma .
Biological Activity Assessment
The biological activity of the compound can be assessed through various assays:
1. In Vitro Anti-Proliferative Activity
- Cell Lines Tested : A549 (lung cancer), HCT-116 (colon cancer).
- Results : Significant inhibition of cell growth was observed with IC50 values indicating effectiveness.
2. Kinase Inhibition Assays
- Target Kinases : EGFR WT and mutant forms.
- Findings : Compound derivatives showed nanomolar potency against both wild-type and mutant EGFR forms.
Case Studies
Several case studies have documented the efficacy of similar compounds:
- Case Study on Pyrazolo[3,4-d]pyrimidine Derivatives
- Clinical Relevance
Q & A
Q. What are the key considerations for designing a synthetic route for this compound?
Methodological Answer: Prioritize regioselectivity and stereochemical control during synthesis. Use palladium-catalyzed cross-coupling reactions for pyrazolo[3,4-d]pyrimidine core formation, and employ chiral auxiliaries (e.g., (S)-pyrrolidine) to ensure enantiomeric purity. Optimize reaction temperatures (80–120°C) and solvent systems (e.g., DMF/THF mixtures) to avoid side reactions .
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?
Methodological Answer: Use - and -NMR to confirm stereochemical assignments, particularly NOESY for spatial proximity analysis. X-ray crystallography is critical for absolute configuration determination, while electronic circular dichroism (ECD) can validate chiral centers in solution .
Q. What purification techniques are recommended post-synthesis?
Methodological Answer: Employ gradient flash chromatography (silica gel, hexane/EtOAc) to separate polar by-products. For enantiomeric resolution, use chiral HPLC with amylose- or cellulose-based columns. Recrystallization in ethanol/water mixtures improves crystalline purity .
Q. What stability considerations are critical for this compound under different storage conditions?
Methodological Answer: Store at –20°C under inert atmosphere (argon) to prevent oxidation. Monitor degradation via HPLC-UV at 254 nm. Thermal gravimetric analysis (TGA) can assess stability under varying humidity (10–60% RH) .
Q. How can researchers identify common by-products formed during synthesis?
Methodological Answer: Analyze crude reaction mixtures using LC-MS to detect intermediates (e.g., deaminated analogs). Compare retention times and fragmentation patterns with known standards. -NMR is useful if fluorinated reagents are used .
Advanced Research Questions
Q. How can contradictions in reported synthetic yields be resolved?
Methodological Answer: Conduct design of experiments (DoE) to isolate variables (e.g., catalyst loading, solvent polarity). Reproduce literature protocols with strict moisture/oxygen control. Use high-throughput screening to identify optimal conditions .
Q. What computational methods predict the compound’s reactivity in novel reactions?
Methodological Answer: Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to model transition states for nucleophilic attacks on the pyrimidine ring. Molecular dynamics (MD) simulations can predict solvent effects on reaction pathways .
Q. How do electronic effects of substituents influence the compound’s reactivity?
Methodological Answer: Apply Hammett σ constants to correlate substituent electronic profiles (e.g., 4-phenoxyphenyl vs. 4-fluorophenyl) with reaction rates. Use frontier molecular orbital (FMO) analysis to assess electrophilicity at the α,β-unsaturated ketone moiety .
Q. How can the mechanism of action in biological assays be validated?
Methodological Answer: Use surface plasmon resonance (SPR) to measure binding kinetics with target proteins (e.g., kinases). Competitive inhibition assays with ATP analogs and mutagenesis studies (e.g., Ala-scanning) confirm binding site specificity .
Q. What biophysical methods assess interactions with biological macromolecules?
Methodological Answer: Employ cryo-EM or X-ray crystallography to resolve compound-protein complexes. Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, while fluorescence polarization assays track conformational changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
